1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide
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Overview
Description
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide is a quaternary ammonium compound. It is characterized by the presence of a butyl group, two ethyl groups, a methyl group, and an iodide ion. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
The synthesis of 1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethyl-N-methylamine with butyl iodide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization or distillation .
Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion, and the product is isolated through filtration and drying processes .
Chemical Reactions Analysis
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include sodium hydroxide, potassium cyanide, and thiol compounds. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is studied for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing to explore its use as a potential drug delivery agent due to its ability to interact with biological membranes.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide involves its interaction with cellular membranes. The compound can insert itself into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets the cell membranes of bacteria and other microorganisms .
Comparison with Similar Compounds
1-Butanaminium, N,N-diethyl-N-methyl-3-oxo-, iodide can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium iodide: Similar in structure but with four butyl groups instead of a combination of butyl, ethyl, and methyl groups.
N,N-Diethyl-N-methyl-1-butanaminium chloride: Similar but with a chloride ion instead of an iodide ion.
N,N-Dimethyl-N-butyl-1-butanaminium bromide: Similar but with a bromide ion and different alkyl group arrangement.
These compounds share similar properties but differ in their specific applications and reactivity due to the variations in their alkyl groups and counterions.
Properties
CAS No. |
43025-83-8 |
---|---|
Molecular Formula |
C9H20INO |
Molecular Weight |
285.17 g/mol |
IUPAC Name |
diethyl-methyl-(3-oxobutyl)azanium;iodide |
InChI |
InChI=1S/C9H20NO.HI/c1-5-10(4,6-2)8-7-9(3)11;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
CIMRTEJQFWNSRH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCC(=O)C.[I-] |
Origin of Product |
United States |
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